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molecular formula C7H17N3 B8271947 2-(N-methylpiperazinyl)ethylamine

2-(N-methylpiperazinyl)ethylamine

Cat. No. B8271947
M. Wt: 143.23 g/mol
InChI Key: RPYLBWFQFVKIOT-UHFFFAOYSA-N
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Patent
US05424451

Procedure details

Hydrazine (aqueous solution at 35% by wt.) (0.15 ml; 1.6 mmoles) was added to 2-(N-methylpiperazinyl)ethylphthalimide (218 mg; 0.8 mmoles) in methanol (5 ml) and the resulting solution was refluxed. Reaction times and process as per Example 1.
Quantity
0.15 mL
Type
reactant
Reaction Step One
Name
2-(N-methylpiperazinyl)ethylphthalimide
Quantity
218 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1]N.[CH3:3][N:4]1[CH2:9][CH2:8][NH:7][CH2:6][CH:5]1[CH2:10][CH2:11]C1C=CC=C2C(NC(=O)C=12)=O>CO>[CH3:3][N:4]1[CH2:9][CH2:8][NH:7][CH2:6][CH:5]1[CH2:10][CH2:11][NH2:1]

Inputs

Step One
Name
Quantity
0.15 mL
Type
reactant
Smiles
NN
Name
2-(N-methylpiperazinyl)ethylphthalimide
Quantity
218 mg
Type
reactant
Smiles
CN1C(CNCC1)CCC1=C2C(C(=O)NC2=O)=CC=C1
Name
Quantity
5 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the resulting solution was refluxed
CUSTOM
Type
CUSTOM
Details
Reaction times and process as per Example 1

Outcomes

Product
Name
Type
Smiles
CN1C(CNCC1)CCN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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